1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one is an organic compound that features a benzo[b]thiophene moiety attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of Benzo[b]thiophene: The benzo[b]thiophene core can be synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene.
Attachment of Phenyl Ring: The benzo[b]thiophene derivative is then subjected to a Friedel-Crafts acylation reaction with a suitable acyl chloride to introduce the phenyl ring.
Formation of Ethanone Group: Finally, the ethanone group is introduced through a reaction with acetyl chloride under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(1-benzothiophen-3-yl)ethan-1-amine hydrochloride
- 1-(Benzo[b]thiophen-3-yl)ethan-1-amine hydrochloride
Comparison: 1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C16H12OS |
---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[4-(1-benzothiophen-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H12OS/c1-11(17)12-6-8-13(9-7-12)15-10-18-16-5-3-2-4-14(15)16/h2-10H,1H3 |
InChI Key |
SVAQQBXVLKICRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.